molecular formula C12H14O B14737706 3,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one CAS No. 6289-53-8

3,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one

Cat. No.: B14737706
CAS No.: 6289-53-8
M. Wt: 174.24 g/mol
InChI Key: FKYUFNAINXVQNS-UHFFFAOYSA-N
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Description

3,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one is an organic compound belonging to the class of naphthalenes This compound is characterized by its two methyl groups attached to the naphthalene ring, which is partially hydrogenated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one typically involves the hydrogenation of 3,4-dimethylnaphthalene. The reaction is carried out under high pressure and temperature in the presence of a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form corresponding naphthoquinones.

    Reduction: Further reduction can lead to fully hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of Pd/C.

    Substitution: Halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) under controlled conditions.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Fully hydrogenated naphthalene derivatives.

    Substitution: Halogenated or nitrated naphthalenes.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the production of dyes, fragrances, and other chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylnaphthalene: Lacks the hydrogenation at the 1(2h)-one position.

    1,2,3,4-Tetrahydronaphthalene: Fully hydrogenated naphthalene ring.

    Naphthoquinones: Oxidized derivatives of naphthalene.

Uniqueness

3,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and physical properties.

Properties

CAS No.

6289-53-8

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

3,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H14O/c1-8-7-12(13)11-6-4-3-5-10(11)9(8)2/h3-6,8-9H,7H2,1-2H3

InChI Key

FKYUFNAINXVQNS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=CC=CC=C2C1C

Origin of Product

United States

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